6-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H12BrN3O4S and its molecular weight is 446.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various research studies and findings.
The molecular formula of this compound is C18H12BrN3O4S with a molecular weight of 446.3 g/mol. The structure features a chromene core fused with a thiazolo-pyrimidine moiety, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H12BrN3O4S |
Molecular Weight | 446.3 g/mol |
CAS Number | 946250-85-7 |
Synthesis
The synthesis of this compound involves multiple steps starting from simpler thiazole and pyrimidine derivatives. Various methods have been employed to optimize yields and purity, including reflux conditions and the use of different solvents.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor activity. In particular, studies have focused on its effects against liver carcinoma cell lines (HEPG2). The cytotoxicity was measured using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.
Table 1: Antitumor Activity Against HEPG2 Cell Line
Compound | IC50 (µM) |
---|---|
6-bromo derivative | 4.90 ± 0.69 |
Reference Drug (Doxorubicin) | <1.00 |
The results show that while the compound has moderate activity, it is comparable to other known antitumor agents in its class. The structure-activity relationship (SAR) suggests that modifications to the thiazole or chromene moieties can enhance potency.
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. The thiazolo-pyrimidine component is believed to interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.
Case Studies
-
Case Study on Liver Carcinoma : A study evaluated the efficacy of various synthesized derivatives against HEPG2 cells. The results indicated that compounds with higher bromination levels exhibited increased cytotoxicity.
"The most active compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting a promising lead for further development" .
-
Comparative Study with Other Compounds : In a comparative analysis involving multiple heterocyclic compounds, the derivative was shown to possess superior activity compared to structurally similar compounds.
"Our findings highlight the potential of thiazolo-pyrimidine derivatives as effective antitumor agents" .
Properties
IUPAC Name |
6-bromo-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O4S/c1-8-7-27-18-20-9(2)14(16(24)22(8)18)21-15(23)12-6-10-5-11(19)3-4-13(10)26-17(12)25/h3-7H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBFTZLALDKNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.